Rapadocin -

Rapadocin

Catalog Number: EVT-10960600
CAS Number:
Molecular Formula: C69H87N7O14
Molecular Weight: 1238.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rapadocin was developed through innovative synthetic strategies that allow for the assembly of diverse macrocyclic compounds. The synthesis involved solid-phase peptide synthesis combined with ring-closing metathesis, leading to the creation of a library of related compounds, including rapadocin itself. Its classification as an inhibitor of hENT1 positions it within the broader context of drugs targeting nucleoside transport mechanisms .

Synthesis Analysis

Methods and Technical Details

The total synthesis of rapadocin's stereoisomers was achieved using two primary synthetic strategies: macrolactamization and ring-closing metathesis. The macrolactamization approach involved disconnecting the macrocycle at the FKBD-mLeu amide bond, followed by constructing a linear precursor that underwent cyclization to yield the final product. High-performance liquid chromatography (HPLC) and mass spectrometry were employed to confirm the purity and identity of the synthesized isomers .

The ring-closing metathesis method utilized a catalyst to facilitate the formation of cyclic structures from linear precursors, allowing for more efficient synthesis. This method was particularly advantageous due to its ability to produce multiple isomers in parallel, thus accelerating the exploration of structure-activity relationships .

Molecular Structure Analysis

Structure and Data

Rapadocin's molecular structure features a complex arrangement typical of macrocyclic compounds, with distinct motifs that contribute to its binding affinity for target proteins. The presence of an olefin group and chiral centers in its structure adds layers of complexity, influencing both its physical properties and biological interactions. Detailed NMR spectroscopy data have been used to elucidate the specific configurations of each stereoisomer, confirming their distinct identities based on chemical shifts and coupling patterns observed .

Chemical Reactions Analysis

Reactions and Technical Details

Rapadocin undergoes various chemical reactions that are critical for its synthesis and functionality. The primary reactions include amide bond formations during peptide synthesis, ring-closing metathesis for cyclization, and potential modifications at the olefinic site. These reactions are carefully controlled to prevent racemization, particularly given the sensitivity of the phenylglycine moiety to stereochemical changes .

The synthesis also involves deprotection steps where protecting groups are removed to expose reactive sites for subsequent reactions, ensuring high yields and purity of the final products .

Mechanism of Action

Process and Data

Rapadocin functions primarily as an inhibitor of hENT1 by forming a ternary complex with FKBP12 (FK506-binding protein 12) and hENT1 itself. This interaction enhances its inhibitory potency against nucleoside transport, effectively blocking adenosine reuptake in cellular contexts. Notably, while FKBP12 enhances binding affinity, rapadocin also exhibits FKBP12-independent interactions with hENT1, indicating a multifaceted mechanism of action that could be exploited for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rapadocin's physical properties include its solubility profile, which is influenced by its macrocyclic structure and functional groups. The compound's melting point, boiling point, and stability under various conditions have been characterized through standard analytical methods.

In terms of chemical properties, rapadocin demonstrates specific reactivity patterns typical for macrocyclic peptides, including susceptibility to hydrolysis under acidic or basic conditions. Analytical techniques such as NMR spectroscopy provide insights into its conformational dynamics in solution, which are crucial for understanding its biological interactions .

Applications

Scientific Uses

Rapadocin has significant potential applications in pharmacology, particularly as an adenosine signaling modulator. Its ability to inhibit hENT1 positions it as a candidate for treating conditions associated with dysregulated adenosine levels, such as ischemic reperfusion injury. Furthermore, ongoing research into its analogs aims to enhance selectivity and potency against various targets within adenosine signaling pathways .

Introduction: Rational Design of Hybrid Macrocycles as Targeted Therapeutics

Conceptual Framework for Rapamycin-Inspired Molecular Hybridization

Rapamycin and tacrolimus belong to a class of macrocyclic natural products distinguished by their unconventional mechanism of action. Both molecules first form binary complexes with the intracellular receptor FK506-binding protein 12 (FKBP12), an immunophilin. This drug-immunophilin complex subsequently engages its primary biological target: mechanistic target of rapamycin (mTOR) in the case of rapamycin, and calcineurin phosphatase for tacrolimus. The FKBP12-binding domain serves as a conserved "molecular handle," facilitating high-affinity and specific interactions with the intended effector proteins [3] [6]. This bipartite binding mechanism presented a compelling opportunity for molecular reprogramming: replacing the native effector domain of rapamycin with structurally diverse elements could redirect the hybrid molecule to novel targets, while retaining the advantageous pharmacological properties conferred by FKBP12 binding, such as cell permeability, metabolic stability, and high target affinity [3] [6].

The realization of this concept required overcoming significant synthetic challenges. Traditional methods for modifying complex macrocycles like rapamycin were often low-yielding or incompatible with the introduction of diverse chemical functionality. Researchers developed a robust synthetic strategy centered on ring-closing metathesis (RCM) as the key macrocyclization step. This method offered improved efficiency and versatility compared to previous approaches [3] [6]. Crucially, the synthesis preserved the core structural elements essential for FKBP12 binding – the pipecolate region and adjacent carbonyl groups forming critical hydrogen bonds within the FKBP12 binding pocket – while replacing the triene region responsible for mTOR binding with a combinatorial library of diverse oligopeptide-derived fragments [3] [6].

Table 1: Key Characteristics of Rapafucin Library Design and Synthesis

FeatureDescriptionSignificance
Parent MoleculeRapamycin (Sirolimus)Provided validated FKBP12-binding domain and drug-like scaffold
Conserved DomainFKBP12-binding region (Pipecolate + adjacent pharmacophore)Ensured high-affinity interaction with FKBP12, leveraging its "chaperone" function for ternary complex formation
Variable DomainCombinatorial library of oligopeptides (replacing rapamycin's triene effector domain)Introduced structural diversity to engage novel protein targets beyond mTOR
Macrocyclization MethodRing-Closing Metathesis (RCM)Enabled efficient cyclization and compatibility with diverse peptide side chains
Library Size45,000 unique macrocyclic compounds ("Rapafucins")Provided a vast chemical space for screening and identifying binders to new targets
Chemical SpaceFocused on peptide-like structures with varying physicochemical propertiesIncreased probability of identifying ligands for protein classes historically challenging for small molecules (e.g., solute carriers like ENT1)

This strategic hybridization yielded a library of 45,000 macrocyclic compounds, termed rapafucins. The rapafucin library represented a significant leap forward, enabling the systematic exploration of chemical space for molecules capable of forming ternary complexes involving FKBP12 and novel disease-relevant targets. Screening this library within physiologically relevant human cellular environments was paramount to identifying functional inhibitors acting through the intended FKBP12-dependent mechanism [3] [6].

Nucleoside Transporter Inhibition as Therapeutic Strategy

Nucleosides are fundamental building blocks for nucleic acid synthesis (DNA and RNA) and serve critical roles as signaling molecules (e.g., adenosine) regulating diverse physiological processes, including inflammation, vascular tone, platelet aggregation, and neuronal signaling. Cellular uptake of nucleosides and nucleoside-derived drugs (e.g., anticancer and antiviral nucleoside analogs) is predominantly mediated by specialized transmembrane transporter proteins. The equilibrative nucleoside transporter 1 (ENT1, SLC29A1) is a major facilitator of bidirectional nucleoside flux across plasma membranes in most mammalian cell types, driven by concentration gradients. Its inhibition offers a compelling therapeutic strategy in pathological conditions where extracellular nucleoside accumulation or intracellular nucleoside depletion is desirable [3] [6].

A key therapeutic context involves ischemia-reperfusion (IR) injury, a paradoxical phenomenon where restoring blood flow to ischemic tissues triggers further damage. During ischemia, cellular ATP breakdown generates high levels of intracellular adenosine. Upon reperfusion, the rapid efflux of this adenosine via ENT1 into the extracellular space initiates potent inflammatory and thrombotic cascades through activation of adenosine receptors on immune and endothelial cells. Consequently, blocking ENT1-mediated adenosine efflux during the critical reperfusion phase offers a mechanism to mitigate tissue damage [3] [6]. Prior to rapadocin, pharmacological tools for ENT1 were limited; commonly used nucleoside transport inhibitors like dipyridamole or dilazep lack specificity, inhibiting multiple ENT isoforms and possessing off-target activities (e.g., phosphodiesterase inhibition). There was a clear unmet need for potent, selective, and isoform-specific ENT1 inhibitors to validate this target and enable therapeutic development [3] [6].

Rapadocin emerged from the rapafucin library screen as a highly potent and selective inhibitor of nucleoside uptake in human cells. Crucially, mechanistic studies confirmed that its inhibitory activity was strictly dependent on FKBP12 binding. Rapadocin itself did not directly bind ENT1 with high affinity. Instead, it formed a ternary complex: rapadocin-FKBP12-ENT1. This complex potently and specifically blocked the ENT1 transporter pore, preventing nucleoside permeation. Rapadocin exhibited exquisite selectivity for ENT1 over the closely related ENT2 isoform and other nucleoside transporters (e.g., concentrative nucleoside transporters - CNTs). This selectivity profile is a significant therapeutic advantage, as ENT2 is vital for nucleoside salvage in hematopoietic cells, and non-selective inhibition can lead to hematological toxicity [3] [6].

The therapeutic potential of ENT1 inhibition by rapadocin was robustly validated in a preclinical model of kidney ischemia-reperfusion injury. Administration of rapadocin significantly attenuated kidney damage markers (e.g., serum creatinine, blood urea nitrogen) and improved histological outcomes compared to untreated controls. This protective effect was mechanistically linked to rapadocin's ability to block the pathological efflux of adenosine during reperfusion, thereby dampening the subsequent inflammatory response and tissue destruction. These findings established rapadocin as not only a valuable chemical probe for studying nucleoside transport biology but also a promising lead compound for developing therapeutics targeting ENT1 in conditions like IR injury, inflammatory diseases, and potentially to enhance the efficacy of nucleoside analog therapies [3] [6].

Rapadocin in Context: Bridging Immunophilin Targeting and Nucleoside Biology

Rapadocin represents a groundbreaking example of successfully merging two distinct biological concepts: immunophilin-directed drug delivery and nucleoside transporter pharmacology. Its discovery validates the core hypothesis that the FKBP12-binding domain of rapamycin can be functionally uncoupled from mTOR inhibition and repurposed to deliver novel effector moieties to entirely new protein targets, thereby generating compounds with unprecedented mechanisms of action [3] [6].

Table 2: Key Mechanistic Distinctions Between Rapadocin and its Parent Molecule Rapamycin

PropertyRapamycin (Sirolimus)Rapadocin
Primary TargetMechanistic Target of Rapamycin (mTOR) kinase complex 1 (mTORC1)Equilibrative Nucleoside Transporter 1 (ENT1, SLC29A1)
MechanismRapamycin-FKBP12 complex binds mTOR FRB domain, allosterically inhibiting kinase activityRapadocin-FKBP12 complex binds ENT1, physically occluding the nucleoside translocation pore
FKBP12 RequirementEssential for target engagement and inhibitionEssential for target engagement and inhibition
Biological ConsequenceImmunosuppression, Cell cycle arrest (G1 phase), Inhibition of protein synthesisBlockade of cellular nucleoside uptake and efflux (esp. adenosine)
Therapeutic AreasOrgan transplant rejection, Certain cancers, LymphangioleiomyomatosisIschemia-Reperfusion Injury (Preclinical validation), Potential: Inflammation, Adjunct to nucleoside therapies
Molecular ClassNatural Product MacrolideEngineered Hybrid Macrocycle (Rapafucin)

The mechanism of rapadocin action hinges on the formation of a ternary protein-ligand complex. Rapadocin first binds FKBP12 with high affinity, inducing a conformational change in the immunophilin. This rapadocin-FKBP12 complex then acts as a high-affinity ligand for ENT1, binding to a specific site on the transporter that sterically hinders nucleoside translocation through the pore. This mode of action is distinct from classical competitive inhibitors that bind directly within the substrate-binding site. The dependence on FKBP12 for activity confers several advantages: it enhances the cellular potency and selectivity of rapadocin, leverages the natural abundance and distribution of FKBP12 for intracellular delivery, and provides a built-in mechanism for achieving high target affinity through cooperative binding [3] [6].

Beyond its immediate significance as an ENT1 inhibitor, rapadocin's discovery has profound implications for drug discovery methodology. The rapafucin platform demonstrates that complex natural product scaffolds can be systematically redesigned to target entirely new protein classes. This approach effectively bypasses the traditional limitations of combinatorial chemistry focused on flat, small molecules, enabling the targeting of shallow protein interfaces or solute carriers like ENT1, which have historically been considered "undruggable" with conventional small molecules. The reliance on proteolysis-targeting chimeras (PROTACs) and other induced-proximity modalities highlights the growing recognition of ternary complex formation as a powerful therapeutic strategy. Rapadocin operates on a similar principle, albeit using a natural intracellular adaptor (FKBP12) instead of an engineered E3 ligase ligand [3] [6].

Properties

Product Name

Rapadocin

IUPAC Name

(2R,5S,26R,32S,35S)-32-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-13,13,21,24,33-pentamethyl-23-(2-methylpropyl)-35-phenyl-3,15-dioxa-10,21,24,30,33,36,41-heptazatetracyclo[40.3.1.05,10.026,30]hexatetraconta-1(46),17,42,44-tetraene-4,11,12,16,22,25,31,34,37,40-decone

Molecular Formula

C69H87N7O14

Molecular Weight

1238.5 g/mol

InChI

InChI=1S/C69H87N7O14/c1-45(2)40-53-63(81)72(5)37-18-17-30-60(79)89-44-69(3,4)62(80)67(85)76-38-19-16-28-52(76)68(86)90-55(33-31-47-32-34-56(87-8)57(42-47)88-9)49-26-20-27-50(43-49)70-58(77)35-36-59(78)71-61(48-24-14-11-15-25-48)66(84)74(7)54(41-46-22-12-10-13-23-46)65(83)75-39-21-29-51(75)64(82)73(53)6/h10-15,17,20,22-27,30,32,34,42-43,45,51-55,61H,16,18-19,21,28-29,31,33,35-41,44H2,1-9H3,(H,70,77)(H,71,78)/t51-,52+,53?,54+,55-,61+/m1/s1

InChI Key

CTTHAEDMUWLZEY-MPKWWVIXSA-N

Canonical SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCCC2C(=O)OC(C3=CC(=CC=C3)NC(=O)CCC(=O)NC(C(=O)N(C(C(=O)N4CCCC4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

Isomeric SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](C3=CC(=CC=C3)NC(=O)CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N4CCC[C@@H]4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

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